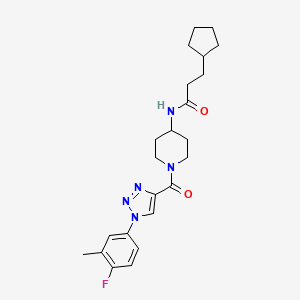
3-cyclopentyl-N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3-cyclopentyl-N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)propanamide is a synthetic molecule known for its diverse applications in scientific research. Its complex structure includes a triazole ring, a piperidine ring, and a fluoro-methyl-phenyl group, indicating its potential for various biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopentyl-N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)propanamide typically involves multiple steps:
Formation of the Triazole Ring: : Starting with azide and alkyne precursors, the triazole ring is formed via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, often referred to as a "click" reaction.
Piperidine Ring Integration: : The resulting triazole compound is then reacted with a piperidine derivative under conditions that favor nucleophilic substitution.
Fluoro-Methyl-Phenyl Group Introduction: : The compound is then further modified by incorporating the fluoro-methyl-phenyl group via a substitution reaction.
Cyclopentyl Group Addition: : Finally, the cyclopentyl group is introduced through an amidation reaction using appropriate reagents and catalysts.
Industrial Production Methods
In industrial settings, the production scale synthesis follows similar steps but utilizes optimized reaction conditions for yield and efficiency. Automated synthesisers and high-throughput techniques often streamline the process, ensuring consistency and quality in the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation at various sites, particularly at the piperidine ring or the aromatic fluoro-methyl-phenyl group.
Reduction: : Reduction reactions can target the triazole ring or the carbonyl group, leading to structurally distinct derivatives.
Substitution: : The aromatic fluoro-methyl-phenyl group can participate in electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: : Halogens, nucleophiles such as sodium methoxide (NaOMe).
Major Products Formed
Oxidation Products: : Hydroxylated derivatives, ketones.
Reduction Products: : Alcohols, amines.
Substitution Products: : Halogenated derivatives, alkyl-substituted compounds.
Wissenschaftliche Forschungsanwendungen
The compound finds extensive use in various fields due to its unique structural properties:
Chemistry: : As a building block for synthesizing more complex molecules.
Biology: : Studied for its potential interactions with biological macromolecules.
Medicine: : Evaluated for its pharmacological properties, particularly in receptor binding and enzyme inhibition.
Industry: : Used as an intermediate in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
The compound exerts its effects primarily through interactions with specific molecular targets:
Molecular Targets: : The fluoro-methyl-phenyl group and the triazole ring enable the compound to bind to receptor sites and enzymes.
Pathways Involved: : It can modulate signaling pathways by inhibiting or activating enzymatic functions, leading to diverse biological responses.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include those with analogous triazole and piperidine structures, such as:
3-cyclopentyl-N-(1-(1-(4-chloro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)propanamide
3-cyclopentyl-N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)butanamide
Uniqueness: : The presence of the specific fluoro-methyl-phenyl group in the compound provides unique steric and electronic properties, distinguishing it from other similar molecules.
Hope this in-depth exploration serves your needs! If there's anything more specific you need to delve into, just let me know.
Eigenschaften
IUPAC Name |
3-cyclopentyl-N-[1-[1-(4-fluoro-3-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30FN5O2/c1-16-14-19(7-8-20(16)24)29-15-21(26-27-29)23(31)28-12-10-18(11-13-28)25-22(30)9-6-17-4-2-3-5-17/h7-8,14-15,17-18H,2-6,9-13H2,1H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFRMPFGNINIET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)CCC4CCCC4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-{[4-Imino-6,7-dimethoxy-3-(2-thienylmethyl)-3,4-dihydro-2-quinazolinyl]sulfanyl}-1-phenyl-1-propanone](/img/structure/B2556117.png)
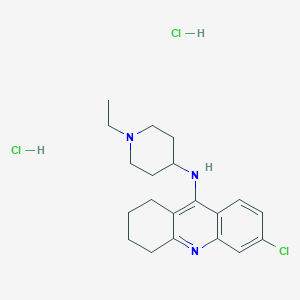
![3-bromo-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2556120.png)
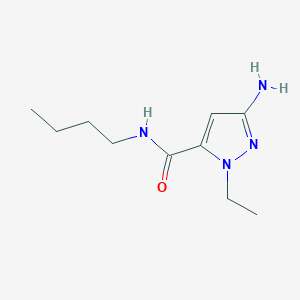
![7-[(2-Fluorophenyl)methyl]-3-methyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione](/img/new.no-structure.jpg)
![2-(13-azapentacyclo[13.8.0.02,11.03,8.017,22]tricosa-1(23),2(11),3,5,7,9,15,17,19,21-decaen-13-yl)-N-(2-benzoylphenyl)acetamide](/img/structure/B2556126.png)

![N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]furan-2-carboxamide](/img/structure/B2556128.png)
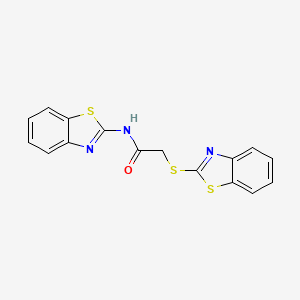
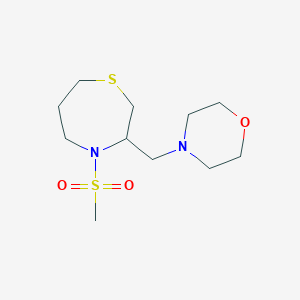
![2-chloro-6-fluoro-N-{[2-(piperidin-1-yl)pyrimidin-4-yl]methyl}benzamide](/img/structure/B2556133.png)

![2-(4-benzylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2556136.png)
![N-(3,4-dimethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2556140.png)
